Oxazole-4-carboximidamide
CAS No.:
Cat. No.: VC20377725
Molecular Formula: C4H5N3O
Molecular Weight: 111.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H5N3O |
|---|---|
| Molecular Weight | 111.10 g/mol |
| IUPAC Name | 1,3-oxazole-4-carboximidamide |
| Standard InChI | InChI=1S/C4H5N3O/c5-4(6)3-1-8-2-7-3/h1-2H,(H3,5,6) |
| Standard InChI Key | RYJYRCLEAAGNMP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=CO1)C(=N)N |
Introduction
Structural Characterization and Molecular Properties
Core Structure and Derivatives
Oxazole-4-carboximidamide (IUPAC name: 1,3-oxazole-4-carboximidamide) features a bicyclic system where the oxazole ring (C₃H₃NO) is fused with a carboximidamide group (-C(=NH)NH₂) at the 4-position . Key structural variants include:
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Hydrochloride salt: C₄H₆ClN₃O (molecular weight: 147.56 g/mol).
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Chloro-substituted derivative: 2-Chloro-1,3-oxazole-4-carboximidamide (C₄H₄ClN₃O, MW: 145.55 g/mol) .
Table 1: Molecular Data for Oxazole-4-Carboximidamide and Derivatives
The amidine group confers basicity, while the oxazole ring contributes to aromaticity and metabolic stability .
Synthetic Routes and Optimization
From Oxazole Precursors
The hydrochloride salt is synthesized via:
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Reaction of 1,3-oxazole with cyanamide under acidic conditions to form the carboximidamide group.
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Salt formation by treating with hydrochloric acid.
From β-Enamino Ketoesters
A parallel route involves cyclization of β-enamino ketoesters with hydroxylamine hydrochloride, yielding regioisomeric oxazole derivatives . For example:
This method achieves yields up to 65% under optimized conditions .
Industrial-Scale Production
Industrial synthesis employs automated reactors for:
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Purification: Crystallization and chromatography.
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Quality control: HPLC and NMR spectroscopy to ensure >95% purity .
Physicochemical and Spectroscopic Profiles
Spectral Data
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IR: Strong absorption bands at 1670 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (N-H stretch).
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¹H NMR: Singlet at δ 8.2 ppm (oxazole H-2), multiplet at δ 7.5–7.8 ppm (aromatic protons in derivatives) .
Solubility and Stability
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Aqueous solubility: Poor for the free base; improves with hydrochloride salt formation (e.g., 12 mg/mL in water).
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Stability: Degrades in basic media (t₁/₂ = 10 min at pH 9) but stable under acidic conditions .
Biological Activities and Applications
Anticancer Activity
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In vitro studies: Analogues inhibit proliferation in PC-3 (prostate) and OVCAR-03 (ovarian) cell lines (IC₅₀: 1.07–1.50 µM) .
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Target engagement: Inhibition of acid ceramidase (AC), a key enzyme in sphingolipid metabolism .
Table 2: Select Biological Data for Oxazole Derivatives
| Activity | Target/Model | IC₅₀/MIC | Reference |
|---|---|---|---|
| AC inhibition | SH-SY5Y neuroblastoma | 33–166 nM | |
| Antibacterial | E. coli ATCC 25955 | 31.25 µg/mL | |
| Antifungal | C. albicans | 62.5 µg/mL |
Comparative Analysis with Analogues
vs. Oxazole-4-Carboxamide
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Reactivity: Carboximidamide’s amidine group enables stronger hydrogen bonding vs. carboxamide’s amide.
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Bioavailability: Carboximidamide derivatives show enhanced membrane permeability due to basicity .
vs. 1,2-Oxazole Derivatives
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Synthetic accessibility: 1,3-Oxazole derivatives are more stable under physiological conditions .
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Target selectivity: 1,3-Oxazole-4-carboximidamide exhibits higher affinity for AC vs. 1,2-oxazole analogues .
Future Directions and Challenges
Drug Development
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Optimization: Improve metabolic stability via fluorination (e.g., 5-fluoro derivatives) .
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In vivo studies: Evaluate pharmacokinetics in murine models for oral bioavailability .
Industrial Applications
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